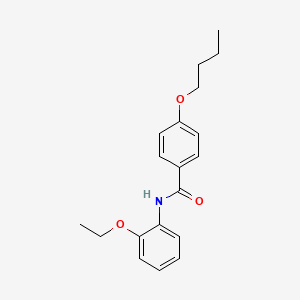

4-butoxy-N-(2-ethoxyphenyl)benzamide

Beschreibung

4-Butoxy-N-(2-ethoxyphenyl)benzamide is a benzamide derivative characterized by a 4-butoxy-substituted benzoyl group linked to a 2-ethoxyphenylamine moiety. This compound has garnered attention in medicinal chemistry due to its structural modularity, which allows for targeted modifications to optimize pharmacological properties.

Eigenschaften

IUPAC Name |

4-butoxy-N-(2-ethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-3-5-14-23-16-12-10-15(11-13-16)19(21)20-17-8-6-7-9-18(17)22-4-2/h6-13H,3-5,14H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGAZUSSAKLZOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-ethoxyphenyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-butoxy-N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or ethoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Formation of 4-butoxybenzoic acid or 2-ethoxybenzoic acid.

Reduction: Formation of 4-butoxyaniline or 2-ethoxyaniline.

Substitution: Formation of 4-butoxy-N-(2-halophenyl)benzamide or 4-halobutoxy-N-(2-ethoxyphenyl)benzamide.

Wissenschaftliche Forschungsanwendungen

1.1. PPARα Agonism

One of the primary applications of 4-butoxy-N-(2-ethoxyphenyl)benzamide relates to its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is crucial in lipid metabolism and inflammation regulation. Compounds that activate PPARα have demonstrated therapeutic potential in treating metabolic disorders such as diabetes and dyslipidemia.

Research indicates that derivatives of this compound exhibit enhanced potency and selectivity towards PPARα compared to existing drugs like fenofibrate. In particular, studies have shown that certain analogs can significantly reduce retinal vascular leakage in diabetic models, suggesting their potential in treating diabetic retinopathy (DR) .

1.2. Metabotropic Glutamate Receptor Modulation

The compound has also been investigated for its effects on metabotropic glutamate receptors (mGluRs), particularly mGlu5. Allosteric modulators of mGlu5 are being explored for their efficacy in treating neurological disorders such as anxiety, depression, and schizophrenia. The ability of this compound to modulate these receptors may position it as a candidate for further development in neuropharmacology .

2.1. Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the butoxy group : This is often achieved through alkylation reactions involving butanol derivatives.

- Amide bond formation : The reaction between the appropriate amine and acid derivatives facilitates the creation of the benzamide structure.

The detailed synthetic route can influence the compound's purity and yield, which are critical for its pharmacological evaluation .

2.2. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Variations in substituents on the benzene rings can significantly affect binding affinity and selectivity for target receptors, which is essential for enhancing therapeutic efficacy while minimizing side effects .

3.1. Diabetic Retinopathy Models

In vivo studies using streptozotocin-induced diabetic rats have demonstrated that compounds related to this compound can effectively reduce retinal vascular leakage, a hallmark of diabetic retinopathy. These studies highlight not only the efficacy but also the safety profile of these compounds when administered systemically .

3.2. Neurological Disorders

Research into mGlu5 antagonists has shown promise in preclinical models for various neurological conditions. The modulation of glutamate signaling pathways via compounds like this compound could lead to new therapeutic strategies for managing anxiety and depression .

Data Tables

Wirkmechanismus

The mechanism of action of 4-butoxy-N-(2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Core Benzamide Scaffold

The benzamide core is a common feature among analogs, but substitutions on the aromatic rings and side chains dictate target specificity and potency. Key structural analogs include:

Functional Group Impact

- 2-Ethoxyphenyl vs. 2-Fluorophenyl : The ethoxy group in 4-butoxy-N-(2-ethoxyphenyl)benzamide enhances electron-donating properties compared to electron-withdrawing fluorine in VU0040237, influencing receptor binding kinetics .

- Sulfonamide Addition (ML382) : Introduction of a cyclopropanesulfonamido group in ML382 improves MrgX1 affinity (EC50 = 190 nM) by engaging additional hydrophobic interactions .

Pharmacological and Functional Comparisons

Receptor Selectivity and Potency

- MrgX1 Modulation (ML382): ML382 acts as a positive allosteric modulator (PAM) for MrgX1, enhancing the activity of the endogenous ligand BAM8-22 by 7-fold without intrinsic agonist activity.

- mGluR5 Activation (VU0040237 and VU0357121) : These compounds activate mGluR5 with EC50 values ranging from 33 nM to 1.3 μM. The 2-fluoro substitution in VU0040237 confers higher potency compared to bulkier substituents .

Pharmacokinetic Profiles

- ML382 : Demonstrates high clearance in rat and human liver microsomes (91% and 96% metabolism, respectively) and low free fraction in plasma (1.7% in rats, 0.4% in humans), limiting oral bioavailability .

Structure-Activity Relationship (SAR) Trends

- Phenyl Ring Substitutions :

- Side Chain Modifications :

Data Tables

Table 1: Key Pharmacological Parameters of Analogs

Table 2: Pharmacokinetic Properties

| Compound | Hepatic Clearance (%) | Plasma Free Fraction (%) | Species Tested | Reference |

|---|---|---|---|---|

| ML382 | 91 (Rat), 96 (Human) | 1.7 (Rat), 0.4 (Human) | Rat, Human | |

| VU Series | Not reported | Not reported | N/A |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for characterizing the purity and structural identity of 4-butoxy-N-(2-ethoxyphenyl)benzamide?

- Methodological Answer: Combine spectroscopic techniques (e.g., H/C NMR, IR) to confirm functional groups and connectivity . High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) can assess purity (>95% threshold). Differential scanning calorimetry (DSC) determines melting point consistency with literature values . Cross-validate results with X-ray crystallography for absolute configuration verification if single crystals are obtainable .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) based on structural analogs (e.g., benzothiazole-containing benzamides with reported anticancer activity) . Use fluorescence-based assays (e.g., ATPase activity with a spectrofluorometer) for real-time kinetic data . Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate replicates to minimize variability .

Q. What synthetic routes are commonly employed for N-substituted benzamide derivatives like this compound?

- Methodological Answer: Optimize amide coupling via Schlenk techniques using HATU/DIPEA in anhydrous DMF at 0°C–RT . Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 3:7). Post-synthesis, purify via column chromatography and characterize intermediates (e.g., 2-ethoxyaniline) using GC-MS to confirm absence of side products .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., IC₅₀ variability across studies) be systematically addressed?

- Methodological Answer: Replicate assays under standardized conditions (pH 7.4, 37°C, 5% CO₂) . Perform dose-response curves with 8–10 concentration points and use nonlinear regression (GraphPad Prism) to calculate IC₅₀. Compare with structurally similar compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify substituent-dependent trends . Validate target engagement via SPR or ITC for binding affinity measurements .

Q. What computational approaches are suitable for predicting the compound’s reactivity and binding modes?

- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites . For docking studies, use AutoDock Vina with crystal structures of target proteins (e.g., EGFR or PARP1 from PDB). Validate predictions with MD simulations (GROMACS) over 100 ns to assess binding stability .

Q. How can researchers optimize the synthetic yield of this compound in scale-up processes?

- Methodological Answer: Conduct a Design of Experiments (DoE) to vary reaction parameters (temperature, catalyst loading, solvent polarity). Use microwave-assisted synthesis to reduce reaction time (30 min vs. 12 hrs conventional) . Characterize byproducts via LC-MS and adjust protecting groups (e.g., tert-butyloxycarbonyl for amine intermediates) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.